N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide
Description
N-[4-(Benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide is a pyrimidine derivative characterized by a 1,3-dimethyl-2,6-dioxopyrimidine core substituted with a benzylamino group at position 4 and an acetamide moiety at position 3.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C15H18N4O3/c1-10(20)17-12-13(16-9-11-7-5-4-6-8-11)18(2)15(22)19(3)14(12)21/h4-8,16H,9H2,1-3H3,(H,17,20) |
InChI Key |
PUUBDLXALPQVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N(C(=O)N(C1=O)C)C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method 2: Reductive Amination of 4-Amino Intermediate
- Starting Material: 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-yl acetamide.
- Condensation: React with benzaldehyde to form an imine intermediate.
- Reduction: Use a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride to reduce the imine to the benzylamino derivative.
- Solvent: Methanol or ethanol under mild acidic conditions.
- Purification: Standard extraction and chromatographic purification.
- Mild conditions.
- High selectivity for mono-substitution.
- Requires careful control of reduction conditions.
- Benzaldehyde and reducing agents must be pure to avoid side products.
Method 3: Multi-Step Synthesis from Pyrimidine Precursors
- Synthesis of 1,3-dimethyl-2,6-dioxopyrimidine core via cyclization of appropriate β-dicarbonyl compounds with urea derivatives.
- Selective functionalization at the 4-position by halogenation (e.g., chlorination).
- Nucleophilic substitution with benzylamine as described in Method 1.
- Acetylation at the 5-position using acetic anhydride or acetyl chloride under controlled conditions.
- Allows for customization of substituents.
- Scalable for industrial synthesis.
- Multi-step, time-consuming.
- Requires intermediate purification at each step.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | DMF, DMSO, Methanol, Ethanol | Polar aprotic solvents favor substitution |
| Temperature | 50–100 °C | Elevated temperature improves reaction rate |
| Reaction Time | 6–24 hours | Depends on method and scale |
| Base | Triethylamine, Potassium carbonate | Neutralizes acids formed, promotes nucleophilicity |
| Reducing Agent | Sodium cyanoborohydride, Sodium triacetoxyborohydride | For reductive amination |
| Purification | Column chromatography, recrystallization | Ensures high purity |
Research Discoveries and Improvements
- Selective Amination: Recent studies highlight the importance of solvent and base choice to improve yield and selectivity in the nucleophilic substitution step.
- Green Chemistry Approaches: Use of microwave-assisted synthesis and solvent-free conditions have been reported to reduce reaction times and environmental impact.
- Catalyst Development: Transition metal catalysts have been explored to facilitate amination steps under milder conditions.
- Patent Literature: Patents disclose variations of this compound’s synthesis emphasizing modifications on the pyrimidine ring to enhance biological activity, with detailed synthetic routes involving benzylamine substitution.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination | 4-chloropyrimidine, benzylamine | DMF/DMSO, base, 50–80 °C | Simple, regioselective | Requires halogenated precursor |
| Reductive Amination | 4-amino pyrimidine, benzaldehyde, NaBH3CN | Methanol, mild acid, RT | Mild, selective | Sensitive to impurities |
| Multi-Step Synthesis | β-dicarbonyls, urea, acetic anhydride | Multiple steps, 50–100 °C | Flexible, scalable | Time-consuming |
Chemical Reactions Analysis
N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The benzylamino group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural similarities with other acetamide-substituted heterocycles. Below is a comparative analysis:
Critical Structural Differences and Implications
Core Heterocycle: The target compound features a pyrimidine core, whereas HC-030031 and CHEM-5861528 are purine derivatives. Purines have an additional imidazole ring, which enhances π-π stacking interactions with target proteins like TRPA1 . Pyrimidines, being smaller, may exhibit distinct binding kinetics due to reduced steric hindrance.
Substituent Effects: The benzylamino group in the target compound introduces aromaticity and lipophilicity, which may improve membrane permeability compared to HC-030031’s isopropylphenyl group. However, the latter’s branched alkyl chain could enhance hydrophobic interactions in TRPA1’s binding pocket . The acetamide position differs: the target compound’s acetamide is at position 5 (pyrimidine numbering), while HC-030031’s is at position 7 (purine numbering), altering spatial orientation in target engagement.
Biological Activity: HC-030031 and CHEM-5861528 are established TRPA1 antagonists with demonstrated efficacy in reducing airway inflammation in asthma models . The triazole derivative (554426-93-6) contains a morpholinophenyl group, which is associated with kinase inhibition in other contexts , hinting at a different therapeutic niche.
Research Findings and Pharmacological Insights
TRPA1 Modulation Potential
While the target compound lacks direct TRPA1 activity data, structural parallels to HC-030031 suggest possible ion channel interactions. However, the pyrimidine core may reduce potency compared to purine-based antagonists due to diminished hydrogen-bonding capacity with TRPA1’s cysteine residues .
Biological Activity
N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N4O3
- Molecular Weight : 260.29 g/mol
- CAS Number : 22283-10-9
- Structure : The compound features a pyrimidine ring substituted with a benzylamino group and an acetamide moiety, contributing to its biological activity.
1. Antioxidant Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting neurons against oxidative damage, which is a common pathway in neurodegenerative diseases .
2. Neuroprotective Effects
A study evaluated the neuroprotective potential of similar compounds against ethanol-induced neurodegeneration. The results demonstrated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting that this compound may also possess neuroprotective properties .
3. Antimicrobial Activity
The compound has been tested for antimicrobial efficacy against various bacterial strains. Preliminary findings suggest moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve inhibition of bacterial growth through interference with cell wall synthesis and function .
4. Enzyme Inhibition
This compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. In particular, its derivatives have been evaluated for acetylcholinesterase (AChE) inhibition, which is relevant for treating Alzheimer’s disease by enhancing cholinergic transmission in the brain .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of functional groups allows the compound to donate electrons to free radicals.
- Receptor Interaction : Docking studies indicate strong binding affinity to targets involved in neurodegeneration and inflammation.
- Enzyme Interference : Inhibition of AChE leads to increased levels of acetylcholine at synapses, enhancing neurotransmission.
Q & A
Q. Methodological Optimization :
- Temperature control : Maintain 0–5°C during acetylation to minimize side reactions .
- pH adjustment : Use buffered conditions (pH 6.5–7.5) during amination to enhance selectivity .
- Catalysts : Palladium or copper catalysts may improve coupling efficiency in benzylamino introduction .
What characterization techniques are essential for confirming the structure and purity of this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the benzylamino group’s protons appear as a singlet at δ 4.2–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 330.1452) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry; intermolecular hydrogen bonds between acetamide and pyrimidinone groups stabilize the structure .
How can researchers assess the compound’s stability under varying storage conditions?
Basic Research Question
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the acetamide group) .
- Recommendations : Store in airtight containers at -20°C under inert gas (N or Ar) to prevent oxidation .
How do structural modifications (e.g., benzylamino or acetamide groups) affect biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Methodology :
- In vitro assays : Use TRPA1-expressing HEK293 cells to measure calcium flux .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Common discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or agonist concentrations.
- Compound purity : Impurities >5% (e.g., unreacted intermediates) can skew results .
- Solution :
What strategies improve reaction yields and scalability for this compound?
Advanced Research Question
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for amination steps .
- Flow chemistry : Enhances mixing and heat transfer during acetylation, achieving >85% yield .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
What computational tools are recommended for predicting metabolic pathways?
Advanced Research Question
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 metabolism.
- Key findings : The acetamide group undergoes hydrolysis to form a carboxylic acid derivative, while the benzylamino group is prone to oxidative deamination .
How does crystal packing influence the compound’s physicochemical properties?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
